[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl](1H-pyrazol-1-yl)methanone
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Overview
Description
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylmethanone: is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylmethanone typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced pyrazole compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and other products.
Mechanism of Action
The mechanism by which 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylmethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the methanone group.
5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a methanone group.
1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a trifluoromethyl group.
Uniqueness: The presence of both the trifluoromethyl group and the methanone group in 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylmethanone makes it unique compared to other similar compounds
Properties
Molecular Formula |
C9H7F3N4O |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C9H7F3N4O/c1-15-7(9(10,11)12)5-6(14-15)8(17)16-4-2-3-13-16/h2-5H,1H3 |
InChI Key |
NIKJFPWWEAMIRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2C=CC=N2)C(F)(F)F |
Origin of Product |
United States |
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